![molecular formula C18H14N2O5S B4618778 methyl 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B4618778.png)
methyl 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the interaction of amino-substituted naphthalene or benzo[h]quinazoline compounds with isothiocyanates, leading to the formation of thioxo-quinazolines. For example, the interaction of 3-methyl-3-ethyl-1-amino-2-ethoxycarbonyl-3,4-dihydronaphthaline with phenyl-and phenethylisothiocyanates, followed by treatment with alkali, leads to similar quinazoline derivatives, illustrating the general synthetic route for these compounds (Markosyan et al., 2008).
Scientific Research Applications
Synthesis and Biological Properties
Markosyan et al. (2008) detailed the synthesis of quinazoline derivatives with emphasis on their interaction with phenyl-and phenethylisothiocyanates. The compounds showed inhibition of monoamine oxidase activity and demonstrated moderate antitumor effects in mouse models. This suggests potential applications in the treatment of neurological disorders and cancer (Markosyan et al., 2008).
Antitumor Activity
Al-Suwaidan et al. (2016) explored 3-benzyl-quinazolinone analogues for their antitumor activity. Certain compounds exhibited significant broad-spectrum antitumor activity, indicating the potential for the development of new cancer therapies (Al-Suwaidan et al., 2016).
Antimicrobial Activities
Alagarsamy et al. (2015) synthesized thiosemicarbazide derivatives with quinazolinone structure, showing significant antimicrobial activity. This highlights the role of quinazoline compounds in developing new antimicrobial agents (Alagarsamy et al., 2015).
Molecular Docking Studies
Abuelizz et al. (2020) conducted molecular docking studies on benzo[g]quinazoline derivatives targeting VEGFR-2 to explore antiangiogenic and antiproliferative activities. The compounds showed promising activity against breast and liver cancer cells, underscoring their potential in cancer treatment and antiangiogenesis (Abuelizz et al., 2020).
properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-23-17(22)11-3-4-12-13(7-11)19-18(26)20(16(12)21)8-10-2-5-14-15(6-10)25-9-24-14/h2-7H,8-9H2,1H3,(H,19,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPPUDKQAQOHLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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